Potassium 3-methyl-1,2,4-oxadiazole-5-carboxylate
Overview
Description
Potassium 3-methyl-1,2,4-oxadiazole-5-carboxylate is a chemical compound with the molecular formula C4H3KN2O3. It is a potassium salt of 3-methyl-1,2,4-oxadiazole-5-carboxylic acid. This compound is known for its applications in organic synthesis and medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceutical agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Potassium 3-methyl-1,2,4-oxadiazole-5-carboxylate typically involves the reaction of methyl tetrazole with triethylamine in toluene, followed by the addition of oxalyl chloride. The reaction mixture is maintained at a temperature below 5°C. After the reaction, the mixture is filtered to remove triethylamine hydrochloride, and the filtrate is treated with potassium hydroxide in ethanol to precipitate the potassium salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is typically obtained as a greyish-white solid, which is soluble in water .
Chemical Reactions Analysis
Types of Reactions: Potassium 3-methyl-1,2,4-oxadiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can yield different reduced forms of the oxadiazole ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where the potassium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reactions are typically carried out in polar solvents like water or ethanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxadiazole derivatives, while substitution reactions can produce various substituted oxadiazoles .
Scientific Research Applications
Potassium 3-methyl-1,2,4-oxadiazole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those targeting viral infections.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Potassium 3-methyl-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with biological pathways, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate: Another potassium salt of an oxadiazole derivative with similar applications in organic synthesis and medicinal chemistry.
Potassium 3-methyl-1,2,4-oxadiazole-2-carboxylate: A closely related compound with slight structural differences but similar chemical properties.
Uniqueness: Potassium 3-methyl-1,2,4-oxadiazole-5-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research .
Biological Activity
Potassium 3-methyl-1,2,4-oxadiazole-5-carboxylate (KMOC) is a potassium salt of 3-methyl-1,2,4-oxadiazole-5-carboxylic acid, notable for its diverse biological activities and applications in medicinal chemistry. This article reviews the compound's biological activities, mechanisms of action, and relevant case studies.
- Molecular Formula : C₄H₃KN₂O₃
- Molecular Weight : 162.18 g/mol
- Structure : The oxadiazole ring structure contributes significantly to its biological properties.
Biological Activities
1. Anticancer Properties
Research indicates that KMOC exhibits notable anticancer activity. A study involving various 1,2,4-oxadiazole derivatives showed that compounds similar to KMOC can induce apoptosis in cancer cell lines such as MCF-7 and U-937. The mechanism involves the activation of the p53 pathway and caspase-3 cleavage, which are critical in programmed cell death .
Table 1: Anticancer Activity of Oxadiazole Derivatives
Compound | Cell Line | IC₅₀ (μM) | Mechanism of Action |
---|---|---|---|
KMOC | MCF-7 | 2.76 | Induction of apoptosis via p53 pathway |
5a | U-937 | 0.65 | Apoptosis induction |
Doxorubicin | MCF-7 | 0.5 | Chemotherapeutic agent |
2. Antimicrobial Activity
KMOC has also been studied for its antimicrobial properties. Similar oxadiazole derivatives have shown efficacy against various bacterial strains. For instance, derivatives have been reported to exhibit activity against E. coli and Pseudomonas aeruginosa .
Table 2: Antimicrobial Activity of Oxadiazole Derivatives
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
KMOC | E. coli | 15 μg/mL |
51e | P. aeruginosa | 10 μg/mL |
51l | K. pneumoniae | 12 μg/mL |
The biological activity of KMOC can be attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : KMOC may inhibit enzymes involved in critical metabolic pathways, such as carbonic anhydrases (CAs) and histone deacetylases (HDACs), which are often implicated in cancer progression .
- Apoptosis Induction : The compound promotes apoptosis through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins, enhancing cell death in cancerous tissues .
Case Studies
Case Study 1: Anticancer Activity Evaluation
A comprehensive study evaluated the cytotoxic effects of KMOC-related compounds on various cancer cell lines. The results indicated that certain derivatives exhibited IC₅₀ values significantly lower than traditional chemotherapeutics like doxorubicin, suggesting a potential for development into new cancer therapies .
Case Study 2: Antimicrobial Efficacy
In a study assessing the antimicrobial properties of oxadiazole derivatives, KMOC showed promising results against Gram-negative bacteria. The research highlighted its potential as a lead compound for developing new antibiotics amid rising antibiotic resistance .
Properties
IUPAC Name |
potassium;3-methyl-1,2,4-oxadiazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O3.K/c1-2-5-3(4(7)8)9-6-2;/h1H3,(H,7,8);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBFQIVKIMZODB-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C(=O)[O-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3KN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90716885 | |
Record name | Potassium 3-methyl-1,2,4-oxadiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90716885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1240605-84-8 | |
Record name | Potassium 3-methyl-1,2,4-oxadiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90716885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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